

sodium carbomer molecular weight and its effects

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Compound of Interest

Compound Name: SODIUM CARBOMER

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An In-depth Technical Guide to **Sodium Carbomer**: Molecular Weight and its Effects

Introduction

Sodium carbomer is the neutralized salt of carbomer, a high molecular weight polymer of acrylic acid.^{[1][2]} Carbomers are synthetic, cross-linked polyacrylates used extensively in the pharmaceutical, cosmetic, and personal care industries as rheology modifiers, thickeners, gelling agents, and emulsion stabilizers.^{[3][4][5][6]} The neutralization of the acidic carbomer polymer with a sodium source, such as sodium hydroxide, results in the formation of **sodium carbomer**. This process causes the coiled polymer to uncoil and swell dramatically due to electrostatic repulsion, leading to a significant increase in viscosity and the formation of a stable gel matrix.^{[2][5]}

This technical guide provides a comprehensive overview of the molecular weight characteristics of **sodium carbomer** and its resultant effects, with a focus on applications for researchers, scientists, and drug development professionals.

Molecular Characteristics and Weight

Carbomers are synthesized by the free-radical polymerization of acrylic acid, cross-linked with agents like allyl ethers of pentaerythritol or sucrose.^{[2][7]} This process results in a three-dimensional network structure, where each particle can be considered a single large macromolecule.^[2] Consequently, carbomers have exceptionally high molecular weights, which

are challenging to measure with conventional techniques.^[2] The molecular weight of the base carbomer polymers is estimated to be on the order of 10^8 to 10^9 g/mol.^[2]

The term "**sodium carbomer**" refers to the neutralized form, and its properties are intrinsically linked to the parent carbomer grade. Different grades are distinguished by their degree of cross-linking and molecular weight, which in turn dictates their performance characteristics, such as viscosity and flow properties.^[6]

Data Presentation: Properties of Common Carbomer Grades

The following table summarizes the properties of various carbomer grades, which are commercially available and form **sodium carbomer** upon neutralization. Viscosity is a key performance indicator that correlates with the polymer's molecular weight and degree of cross-linking.

Carbomer Grade	Description	Typical Viscosity (0.5% w/w, cP)	Key Characteristics
Carbomer 934	Cross-linked with an allyl ether of sucrose.	30,500–39,400	Strong bioadhesion; used in oral and mucoadhesive drug delivery systems.[8]
Carbomer 940	Cross-linked with an allyl ether of pentaerythritol.	40,000–60,000	Forms highly clear, high-viscosity gels; widely used in cosmetics and topical pharmaceuticals.[4]
Carbomer 941	Less cross-linked than Carbomer 940.	4,000–11,000	Produces low-viscosity gels with short flow properties, suitable for lotions and sprays.[4]
Carbomer 980	Synthesized without benzene, cross-linked with allyl ethers of pentaerythritol.	40,000–60,000	Offers superior clarity and better electrolyte tolerance compared to Carbomer 940.[4]
Carbomer Homopolymer Type A	Polyacrylic acid, cross-linked.	4,000–11,000	Low viscosity, short flow properties.[4]
Carbomer Homopolymer Type B	Polyacrylic acid, cross-linked.	25,000–45,000	Medium viscosity, medium flow properties.[4]
Carbomer Homopolymer Type C	Polyacrylic acid, cross-linked.	45,000–65,000	High viscosity, long flow properties, similar to Carbomer 940.[4]

Core Effects and Mechanism of Action

The primary effect of **sodium carbomer** is its ability to form stable, viscous hydrogels. This is a direct result of its molecular structure and behavior in an aqueous environment upon

neutralization.

- Dispersion and Hydration: In its acidic powder form, carbomer is dispersed in water. The polymer chains remain tightly coiled.
- Neutralization: The addition of a base (e.g., sodium hydroxide) neutralizes the carboxylic acid groups, forming sodium carboxylate groups.
- Swelling and Thickening: The resulting negative charges along the polymer backbone repel each other, causing the polymer to uncoil and swell significantly. This entraps water molecules, leading to the formation of a gel and a dramatic increase in viscosity.[\[2\]](#)

This pH-dependent behavior is central to all its applications. Optimal performance is typically achieved in a pH range of 6 to 9.[\[2\]](#)

Caption: Neutralization pathway of Carbomer to **Sodium Carbomer**.

Effects in Drug Development

In the context of drug development, **sodium carbomer**'s properties translate into several critical effects that can be leveraged to improve therapeutic outcomes.

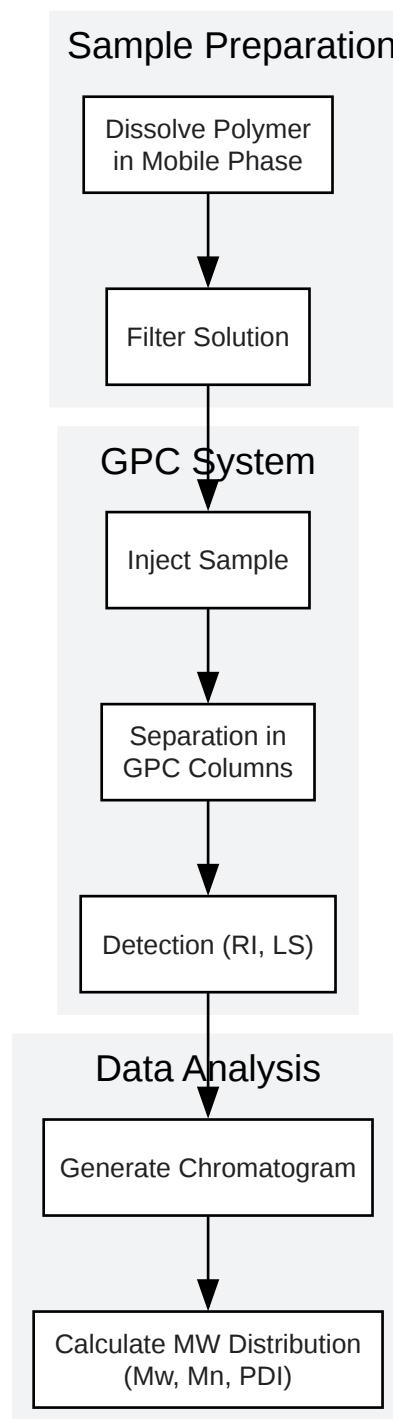
Effect	Mechanism	Application in Drug Development
Controlled Drug Release	The cross-linked hydrogel forms a matrix that hinders the diffusion of an entrapped drug. [8][9]	Used as a matrix-forming excipient in oral solid dosage forms to achieve sustained or controlled drug release.[10]
Bioadhesion / Mucoadhesion	The carboxyl groups can form hydrogen bonds with the mucin layer of epithelial tissues.[11]	Enhances the residence time of formulations on mucosal surfaces (oral, nasal, ophthalmic), thereby increasing drug absorption and bioavailability.[7][8][11]
Enzyme Inhibition	Carbomers can complex with divalent cations like Ca^{2+} and Zn^{2+} , which are co-factors for certain proteases.[8]	Protects peptide and protein drugs from enzymatic degradation in the gastrointestinal tract, improving their oral bioavailability.[8]
Permeation Enhancement	By complexing with ions, carbomers can increase the permeability of cell membranes.[8]	Facilitates the absorption of poorly permeable drugs across epithelial barriers.
Suspension & Stabilization	The high-yield value of the gel structure allows it to suspend insoluble particles indefinitely. [2]	Used to create stable suspensions for oral liquids and topical formulations, ensuring uniform dosage.[12]

Experimental Protocols

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Due to the extremely high molecular weight and cross-linked nature of carbomers, traditional GPC is challenging. However, the general principle can be adapted, often in conjunction with other techniques like light scattering.

- Objective: To determine the molecular weight distribution of a polymer sample.
- Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume (size in solution).[13][14][15] A polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.[15]
- Methodology:
 - Solvent Selection: A suitable solvent that can dissolve the polymer without degrading it must be chosen. For **sodium carbomer**, this would typically be an aqueous buffer.
 - Sample Preparation: A dilute solution of the **sodium carbomer** is prepared in the mobile phase. The solution must be filtered to remove any particulate matter.
 - Instrumentation: A GPC system equipped with a pump, injector, a series of columns (chosen for high molecular weight polymers), and one or more detectors (e.g., Refractive Index (RI), Light Scattering (LS), Viscometer) is used.[15]
 - Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene). For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used, which does not require calibration with standards.[15]
 - Analysis: The sample is injected into the system. The elution time and detector response are used to calculate the number average (M_n), weight average (M_w), and Z-average (M_z) molecular weights and the polydispersity index ($PDI = M_w/M_n$).



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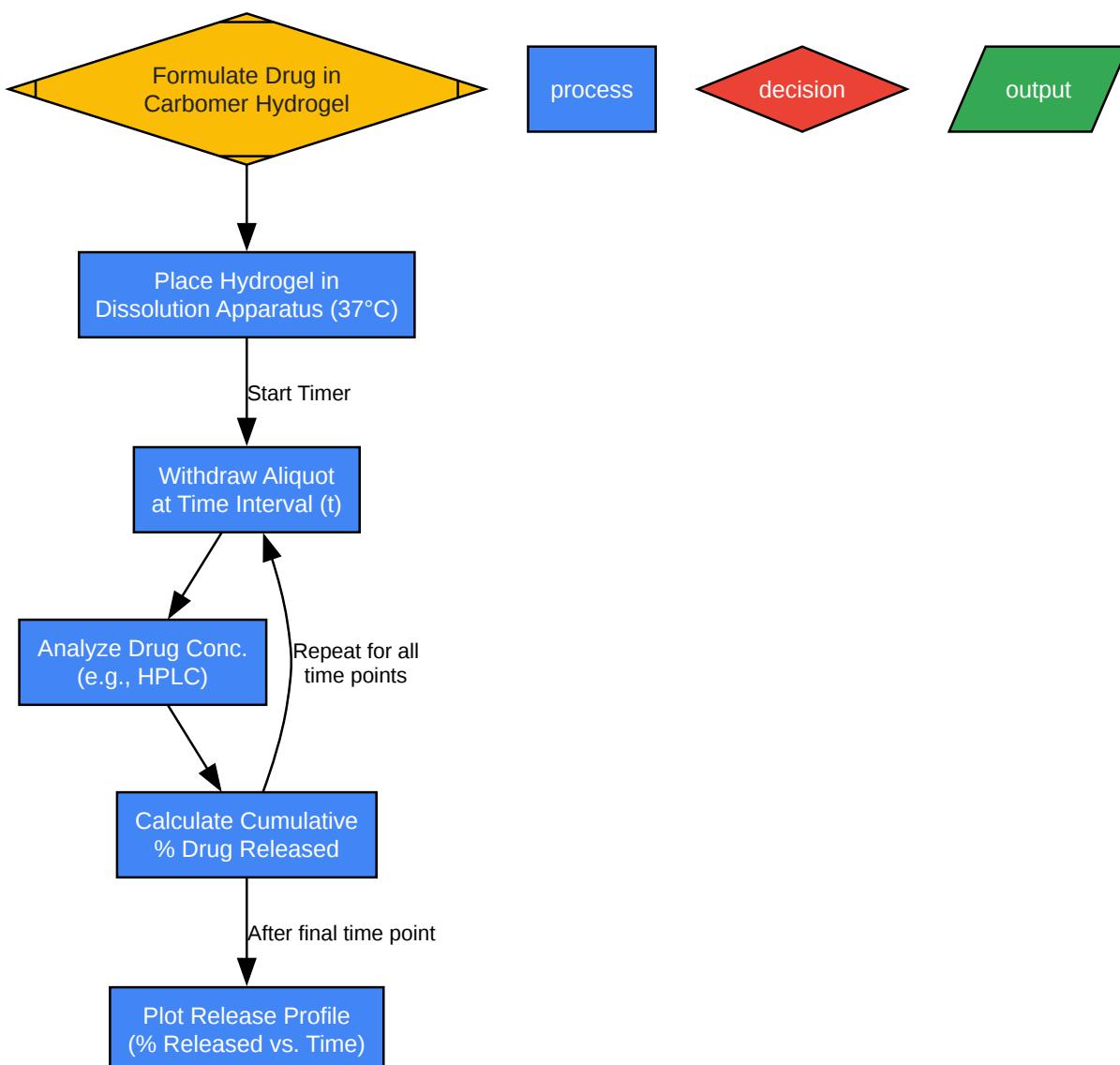
Caption: Experimental workflow for GPC molecular weight determination.

Characterization of Effects: In Vitro Drug Release from a Sodium Carbomer Hydrogel

This protocol is used to evaluate the controlled-release properties of a drug formulated within a **sodium carbomer** gel matrix.

- Objective: To measure the rate and extent of drug release from a hydrogel formulation over time.
- Principle: The formulation is placed in a dissolution apparatus that simulates physiological conditions. Aliquots of the dissolution medium are withdrawn at specific time points and analyzed for drug content.
- Methodology:
 - Hydrogel Preparation: Prepare a 0.5-1.0% (w/w) aqueous dispersion of a chosen carbomer (e.g., Carbomer 934P). Incorporate the active pharmaceutical ingredient (API). Neutralize with sodium hydroxide solution to the target pH (e.g., 7.4) to form the **sodium carbomer** hydrogel, ensuring the API is uniformly distributed.
 - Dissolution Apparatus: Use a USP-compliant dissolution apparatus, such as USP Apparatus II (Paddle) or USP Apparatus I (Basket).
 - Test Conditions:
 - Dissolution Medium: Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4 for simulating intestinal conditions or simulated gastric fluid (pH 1.2).
 - Temperature: Maintain at 37 ± 0.5 °C.
 - Agitation: Set a constant paddle or basket speed (e.g., 50 RPM).
 - Procedure:
 - Accurately weigh a sample of the hydrogel and place it in the dissolution vessel.

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
- Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).
- Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a drug release profile.

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Caption: Logical workflow for an in vitro drug release study.

Safety and Toxicology

Sodium carbomer is generally regarded as a safe and non-toxic material for cosmetic and pharmaceutical use.[1][16][17]

- Oral Toxicity: Acute oral toxicity studies in animals have shown that various carbomer grades have low toxicity when ingested.[3]

- Dermal Irritation and Sensitization: Clinical studies have demonstrated that carbomers have a low potential for skin irritation and sensitization, even at concentrations up to 100%.[\[3\]](#)[\[12\]](#) [\[16\]](#)
- Ocular Irritation: Some studies in rabbits have shown mild to moderate eye irritation.[\[3\]](#)
- Regulatory Status: The U.S. Food and Drug Administration (FDA) has approved many carbomers as inactive ingredients in drug products.[\[16\]](#) The Cosmetic Ingredient Review (CIR) Expert Panel concluded that carbomers are safe as cosmetic ingredients in their present practices of use and concentration.[\[16\]](#)

Conclusion

Sodium carbomer represents a critical class of excipients for researchers and drug development professionals. Its efficacy is directly tied to the high molecular weight and cross-linked structure of the parent carbomer polymer, which, upon neutralization, produces profound rheological changes. By understanding the relationship between molecular properties (weight, cross-linking) and functional effects (viscosity, bioadhesion, controlled release), formulators can effectively leverage **sodium carbomer** to create stable, aesthetically pleasing, and therapeutically advanced drug delivery systems. The detailed experimental protocols for characterization provide a framework for quantifying its performance and ensuring product quality and efficacy.

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